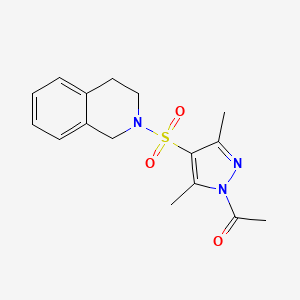
1-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-3,5-diméthyl-1H-pyrazol-1-yl)éthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)ethanone is a complex organic compound with potential applications across various scientific fields. Its structural uniqueness lies in the integration of sulfonyl, ethanone, and pyrazol functional groups with a dihydroisoquinoline core, contributing to its versatile reactivity and biological interactions.
Applications De Recherche Scientifique
1-(4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)ethanone is significant in various fields:
Chemistry: Its unique structure allows it to serve as a model compound in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be utilized in biochemical assays to understand enzyme interactions and protein bindings due to its potential binding affinity.
Medicine: Research into its pharmacological activities includes exploring its potential as an inhibitor in disease pathways, making it a candidate for drug development.
Industry: Industrial applications may include its use as an intermediate in the synthesis of more complex molecules or materials with specific properties.
Mécanisme D'action
Target of Action
The primary target of the compound 1-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)ethanone is the Peroxisome proliferator-activated receptor delta (PPARδ) . PPARδ is a key regulator for hormone activity and plays crucial roles in the occurrence of various hormone-dependent or independent malignancies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)ethanone is typically synthesized through multi-step organic reactions. One common route starts with the preparation of the core dihydroisoquinoline structure, followed by its functionalization with sulfonyl and ethanone groups. This step requires the use of strong bases and organic solvents under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the synthesis might employ continuous flow chemistry techniques to enhance reaction efficiency and scalability. The process includes extensive purification steps, such as recrystallization or chromatography, to achieve the desired compound in a highly pure form.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)ethanone undergoes a variety of chemical reactions due to its multiple reactive sites:
Oxidation: The compound can be oxidized under controlled conditions to introduce further functional groups or to modify its existing ones.
Reduction: Selective reduction of specific sites can alter the compound’s overall chemical behavior.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups, tailoring the compound for specific applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminium hydride are often utilized.
Substitution: Reagents like alkyl halides, acids, or bases, depending on the desired transformation.
Major Products
Products from these reactions vary widely, forming derivatives that might exhibit new or enhanced biological and chemical properties, useful for further research and industrial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-1H-pyrazol-1-yl)ethanone
1-(4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-3-methyl-1H-pyrazol-1-yl)propanone
1-(4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-5-methyl-1H-pyrazol-1-yl)ethanone
Uniqueness
The specific arrangement of functional groups in 1-(4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)ethanone, especially the combination of 3,5-dimethyl substitutions on the pyrazol ring, sets it apart from similar compounds. This unique configuration may result in distinct biological activities and chemical reactivities, providing a basis for its specific applications and efficacy.
This comprehensive overview covers the essential aspects of 1-(4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)ethanone, from its preparation and reactions to its scientific significance and comparison with similar compounds. If there’s more you’d like to know or dive deeper into any section, let me know!
Propriétés
IUPAC Name |
1-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-3,5-dimethylpyrazol-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-11-16(12(2)19(17-11)13(3)20)23(21,22)18-9-8-14-6-4-5-7-15(14)10-18/h4-7H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSMYUSDILYQPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C)C)S(=O)(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














